molecular formula C8H12OS B2832325 (+/-)-a-Propyl-2-thiophenemethanol CAS No. 172508-19-9

(+/-)-a-Propyl-2-thiophenemethanol

Cat. No.: B2832325
CAS No.: 172508-19-9
M. Wt: 156.24
InChI Key: LZHDZNURJWUSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-a-Propyl-2-thiophenemethanol is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a propyl group attached to the alpha position of the thiophene ring and a hydroxymethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-a-Propyl-2-thiophenemethanol typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts alkylation, where thiophene is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a reduction reaction to introduce the hydroxymethyl group at the second position of the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by reduction. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(+/-)-a-Propyl-2-thiophenemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding thiophene derivative with a methyl group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a thiophene derivative with a methyl group.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

(+/-)-a-Propyl-2-thiophenemethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (+/-)-a-Propyl-2-thiophenemethanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with enzymes and receptors, modulating their function. The compound’s effects are mediated through pathways involving oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, lacking the propyl and hydroxymethyl groups.

    2-Thiophenemethanol: Similar structure but without the propyl group.

    a-Propylthiophene: Lacks the hydroxymethyl group.

Uniqueness

(+/-)-a-Propyl-2-thiophenemethanol is unique due to the presence of both the propyl and hydroxymethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-thiophen-2-ylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OS/c1-2-4-7(9)8-5-3-6-10-8/h3,5-7,9H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHDZNURJWUSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.